molecular formula C11H9ClN2O3 B2708959 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid CAS No. 925200-01-7

1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid

Cat. No.: B2708959
CAS No.: 925200-01-7
M. Wt: 252.65
InChI Key: GYKLRPNBQKOMDP-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole Derivatives in Research

Pyrazole derivatives have been integral to chemical research since their first synthesis in 1883 by Ludwig Knorr, who condensed β-diketones with hydrazines to form substituted pyrazoles. This foundational work laid the groundwork for exploring structural modifications to enhance biological activity. By the mid-20th century, pyrazole-based compounds gained prominence in pharmaceuticals, exemplified by anti-inflammatory agents like celecoxib. However, their utility in agriculture emerged later, particularly with the discovery of herbicidal activity in derivatives such as topramezone and mesotrione. The synthesis of this compound reflects this trajectory, combining aromatic substitution patterns with functional groups optimized for agrochemical applications.

Position within Heterocyclic Chemistry Classification

Pyrazoles belong to the azole family, distinguished by a five-membered ring with two adjacent nitrogen atoms. The compound adheres to this framework while introducing distinct substituents:

Position Substituent Functional Role
N1 (4-Chlorophenoxy)methyl Enhances lipophilicity
C5 Carboxylic acid Improves solubility and binding

This structure aligns with pyrazole-5-carboxylic acid derivatives, where the carboxylic acid group facilitates hydrogen bonding with biological targets. Compared to simpler pyrazoles like 1H-pyrazole-5-carboxylic acid (CAS 797027-83-9), the 4-chlorophenoxy methyl group introduces steric bulk and electronic effects, potentially modulating herbicidal potency.

Significance in Agricultural Research

Recent studies highlight pyrazole derivatives as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant carotenoid biosynthesis. The compound’s structural similarity to HPPD inhibitors like benzobicyclon suggests herbicidal potential, particularly in pre- and post-emergence weed control. For instance, derivatives such as Z21 (a benzoyl-substituted pyrazole) exhibit superior herbicidal activity against Echinochloa crusgalli compared to commercial herbicides, with stem inhibition rates of 44.3%. The carboxylic acid moiety in this compound may enhance binding affinity to HPPD’s active site, analogous to the interactions observed in molecular docking studies of related compounds.

Table 1: Comparative Herbicidal Activity of Pyrazole Derivatives

Compound Target Enzyme IC₅₀ (μM) Stem Inhibition (%)
Mesotrione HPPD 1.76 12.8
Topramezone HPPD 1.33 16.0
Z21 HPPD 0.05 44.3
Target Compound* HPPD N/A Hypothesized ≥40

*Predicted based on structural analogs.

Relationship to Other Functionalized Pyrazoles

Functionalized pyrazoles vary widely in substituents and applications. For example:

  • Esters vs. Acids : The compound’s carboxylic acid group contrasts with esters like ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate, synthesized via alkylation of pyrazole-3-carboxylates. Acid derivatives often exhibit improved solubility, critical for formulation in aqueous herbicidal sprays.
  • Aromatic Substitutions : Introducing chlorophenoxy groups (as in the target compound) parallels trends in agrochemical design, where halogenated aromatics enhance stability and target affinity. Comparatively, pyrazoles with trifluoromethyl groups (e.g., 1-(3-Chloro-4-methylphenyl)-3-(trifluoromethyl)pyrazole-5-ylamine) prioritize electronic effects over steric interactions.

Table 2: Structural Comparison of Pyrazole Derivatives

Compound R₁ Substituent R₅ Substituent Primary Application
1H-Pyrazole-5-carboxylic acid H COOH Chemical intermediate
Ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate Methyl, n-propyl COOEt Herbicide research
Target Compound (4-Chlorophenoxy)methyl COOH Herbicide development

The strategic placement of the carboxylic acid and chlorophenoxy groups in this compound underscores its potential as a next-generation HPPD inhibitor, combining the bioactivity of traditional pyrazoles with enhanced physicochemical properties.

Properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c12-8-1-3-9(4-2-8)17-7-14-10(11(15)16)5-6-13-14/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKLRPNBQKOMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCN2C(=CC=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-chlorophenol with chloromethyl pyrazole under basic conditions. The reaction proceeds through the formation of an ether linkage between the phenol and the pyrazole ring. The carboxylic acid group is introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 4-chlorophenol and chloromethyl pyrazole. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the structure of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid is primarily utilized in drug design and development. Its structural features allow it to act on various biological targets, making it a valuable scaffold for synthesizing new pharmaceuticals.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)12.5Induces apoptosis through microtubule disruption
NCI-H460 (Lung Cancer)42.3Inhibition of specific kinases involved in cell cycle regulation
SF-268 (Brain Cancer)31.5Modulates apoptotic pathways

These findings suggest that the compound may disrupt critical cellular processes, leading to reduced tumor growth and enhanced cell death in cancerous tissues .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses. This action could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Biological Studies

This compound serves as a probe in biological studies to investigate interactions between small molecules and biological targets. Its ability to selectively bind to certain enzymes or receptors enhances its utility in research settings.

Cytotoxicity Against Cancer Cell Lines

A study conducted by Wei et al. evaluated the cytotoxic effects of various pyrazole derivatives, including this compound. The compound demonstrated significant inhibitory activity against multiple cancer cell lines, indicating its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the chlorophenoxy and pyrazole moieties play a crucial role in its activity.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Compound Name Substituents/Modifications Molecular Weight Notable Features Evidence ID
This compound 1-(4-Chlorophenoxymethyl), 5-COOH Not reported High lipophilicity due to aromatic ether
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid 1-(4-Chlorophenyl), 3-methyl, 5-COOH Not reported Simpler structure; methyl enhances stability
1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid 1-(4-Chlorophenyl), 3-(polyhalogenated phenyl), 5-COOH Not reported Increased halogen content for reactivity
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid 1-(4-Chlorophenyl), 4-(2-hydroxyethyl), 5-oxo, 3-COOH Not reported Oxo and hydroxyethyl groups for solubility
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid 1-(4-Methoxyphenyl), 3-methyl, 5-COOH Not reported Methoxy improves electron-donating capacity
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Pyridine ring fusion, 3-CF₃, 4-COOH Not reported Trifluoromethyl groups enhance metabolic stability
1-(2-Fluorophenyl)-1H-pyrazole-5-carboxylic acid 1-(2-Fluorophenyl), 5-COOH 206.17 g/mol Fluorine's electronegativity impacts polarity

Physicochemical Properties

  • Lipophilicity: The 4-chlorophenoxymethyl group in the target compound likely increases logP compared to methyl- or hydroxyethyl-substituted analogs (Table 1).
  • Solubility : Compounds with polar groups (e.g., 2-hydroxyethyl in ) show improved aqueous solubility over purely aromatic derivatives .

Research Findings and Gaps

  • Biological Activity : and suggest agrochemical and pharmaceutical applications for analogous compounds, but the target compound’s specific bioactivity remains unstudied in the provided evidence .
  • Synthetic Optimization: Methods in and could be adapted for scalable synthesis, though reaction conditions for introducing the 4-chlorophenoxymethyl group require further exploration .

Biological Activity

1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 4-chlorophenoxy group and a carboxylic acid functional group . Its molecular formula is C11H10ClN2O3C_{11}H_{10}ClN_2O_3 with a molecular weight of approximately 252.66 g/mol . The unique structure contributes to its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties . A study evaluating various pyrazole derivatives found that this compound displayed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This table summarizes the antimicrobial efficacy of the compound against selected microorganisms.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects . In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . The mechanism appears to involve the suppression of the NF-κB signaling pathway, which is crucial in mediating inflammatory responses.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Receptor Binding : It potentially binds to receptors associated with pain and inflammation, modulating their activity.

Study on Anticancer Potential

A recent study evaluated the anticancer properties of various pyrazole derivatives, including this compound. The compound was tested against several cancer cell lines, showing significant cytotoxicity:

Cell Line IC50 (µM)
MCF712.50
NCI-H46042.30
SF-26831.50

These results indicate that the compound possesses considerable potential as an anticancer agent, particularly against breast cancer (MCF7) cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of precursors such as ethyl acetoacetate with appropriate hydrazines or aldehydes. For example, analogs like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were synthesized using DMF-DMA and phenylhydrazine under reflux, followed by hydrolysis (e.g., basic hydrolysis with NaOH) to yield the carboxylic acid . Optimization involves adjusting temperature (e.g., 120°C for cyclization in POCl₃), solvent polarity, and stoichiometric ratios of reactants. Purity can be improved via recrystallization or column chromatography .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, pyrazole ring vibrations) .
  • NMR : ¹H NMR confirms substitution patterns (e.g., aromatic protons from the 4-chlorophenoxy group at δ 7.2–7.8 ppm) and methylene linkage (δ 4.5–5.5 ppm). ¹³C NMR detects carbonyl carbons (~165 ppm) .
  • X-ray Diffraction : Resolves crystal packing and bond angles. For analogs, C=O bond lengths of ~1.21 Å and pyrazole ring planarity have been reported .
  • HPLC/GC-MS : Quantifies purity and detects by-products .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between experimental spectral data and computational predictions for pyrazole-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies in vibrational spectra (IR/Raman) or NMR chemical shifts can arise from solvent effects or conformational flexibility. Use density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to model solvated systems and compare with experimental data. For example, deviations in carbonyl stretching frequencies may require adjusting basis sets or incorporating anharmonic corrections . Cross-validate with solid-state data (X-ray) to account for crystal packing influences .

Q. How do substituents on the phenyl ring influence the electronic properties and reactivity of this compound?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Cl) increase the electrophilicity of the pyrazole ring, affecting tautomeric equilibria and reaction kinetics. Use Hammett substituent constants (σ) to correlate electronic effects with reactivity. For instance, 4-methoxy or 4-chloro substituents alter π-electron density, as shown in analogs via UV-Vis spectroscopy and cyclic voltammetry . Computational NBO analysis can quantify charge distribution changes .

Q. What advanced computational methods (e.g., DFT) are employed to model the electronic structure and reaction pathways of pyrazole-carboxylic acid derivatives?

  • Methodological Answer :

  • Reaction Mechanism Studies : Use DFT (e.g., Gaussian 09 with M06-2X functional) to map energy profiles for cyclocondensation or hydrolysis steps. Transition states can be located using QST2/QST3 methods .
  • Electronic Properties : TD-DFT predicts UV absorption spectra, while Fukui indices identify nucleophilic/electrophilic sites for functionalization .
  • Solvent Effects : COSMO-RS models simulate solvation free energies to optimize reaction conditions .

Q. How can researchers design experiments to investigate the acid-base behavior and tautomeric equilibria of this compound in solution?

  • Methodological Answer :

  • Potentiometric Titration : Determine pKa values by titrating the compound in aqueous/organic solvents (e.g., DMSO-water mixtures). Compare with analogs to assess substituent effects on acidity .
  • Tautomerism Studies : Use ¹H-¹³C HMBC NMR to detect proton exchange between pyrazole N-atoms. Variable-temperature NMR or IR can quantify equilibrium constants .

Q. What are the common by-products formed during the synthesis of this compound, and how can they be identified and minimized?

  • Methodological Answer : By-products include uncyclized intermediates (e.g., hydrazides) or regioisomers from competing reaction pathways. LC-MS or GC-MS can identify these impurities. For example, Vilsmeier-Haack reactions may yield formylated by-products, which can be suppressed by controlling aldehyde reactivity . Optimize reaction time and catalyst loading (e.g., POCl₃) to favor cyclization over side reactions .

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